molecular formula C12H13N3O2S B2392607 Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1797296-50-4

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B2392607
CAS RN: 1797296-50-4
M. Wt: 263.32
InChI Key: UXNKJZYSYWSBGZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate (EMPTC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMPTC belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been reported to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, this compound may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research on Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.
Conclusion:
This compound is a synthetic compound with potential therapeutic applications in the fields of anti-inflammatory, anti-cancer, anti-microbial, and anti-viral research. Its mechanism of action is not fully understood, but it has been shown to inhibit certain enzymes and exhibit a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but there are also limitations that need to be taken into consideration. Future research on this compound may focus on the development of new derivatives, investigation of combination therapies, elucidation of its mechanism of action, and development of new synthesis methods.

Synthesis Methods

The synthesis of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-aminothiazole with ethyl 3-bromo-4-pyridinecarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a coupling reagent to yield this compound. The overall yield of the synthesis is reported to be around 60%, and the purity of the compound can be improved by recrystallization.

properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNKJZYSYWSBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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